

The Discovery and Early Chemistry of Scandium and its Compounds: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Scandium hydroxide

Cat. No.: B097413

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery and history of scandium and its foundational inorganic compounds. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the element's origins, the key figures involved in its discovery, and the initial characterization of its primary compounds. This document adheres to stringent data presentation and visualization requirements to facilitate a clear and comparative understanding of the subject matter.

The Prediction and Discovery of Scandium

The story of scandium begins with a prediction. In 1869, the Russian chemist Dmitri Mendeleev, in his development of the periodic table, noticed a gap between calcium (atomic weight 40) and titanium (atomic weight 48). He postulated the existence of an undiscovered element to fill this void, which he named "ekaboron" (symbol Eb), and he even predicted some of its properties, including its atomic weight and the formula of its oxide (Eb_2O_3).^[1]

It was not until 1879 that Mendeleev's prediction was realized. The Swedish chemist Lars Fredrik Nilson, at the University of Uppsala, was working on the separation of rare earth elements from the minerals euxenite and gadolinite.^{[2][3]} Through a meticulous multi-step fractionation process of rare earth nitrates, Nilson isolated a new element with an atomic weight of approximately 44.^[4] He named this new element scandium, derived from "Scandia," the

Latin name for Scandinavia, in honor of its origin.^{[2][3]} Nilson was initially unaware of Mendeleev's prediction.^[2]

Later that same year, another Swedish chemist, Per Teodor Cleve, recognized the remarkable correspondence between the properties of Nilson's newly discovered scandium and Mendeleev's predicted ekaboron and notified Mendeleev.^[2] This discovery, along with those of gallium and germanium, provided powerful evidence for the validity of the periodic law.

Key Scandium Compounds: Discovery and Properties

The initial research on scandium focused on its oxide and the simple inorganic salts derived from it. These early compounds were crucial for determining the element's chemical properties and its place in the periodic table.

Scandium Oxide (Sc_2O_3)

Scandium oxide, or scandia, was the first compound of the new element to be isolated by Lars Fredrik Nilson in 1879.^[2] He succeeded in preparing about two grams of the high-purity oxide.^[3] It is a white, high-melting-point solid that is the primary product of scandium extraction from its ores and serves as the starting material for the synthesis of all other scandium compounds.

Scandium Chloride (ScCl_3)

One of the earliest and most significant scandium halides to be synthesized was scandium chloride. This compound played a pivotal role in the first isolation of metallic scandium. It is a white, crystalline solid that is highly soluble in water.

Scandium Fluoride (ScF_3)

Scandium fluoride was also prepared shortly after the discovery of the element. Unlike the other scandium halides, it is notably insoluble in water.^[2] This property is utilized in some separation and purification processes.

Scandium Sulfate ($\text{Sc}_2(\text{SO}_4)_3$)

Scandium sulfate is another of the simple inorganic salts that was prepared and characterized in the early studies of the element. It is a white, water-soluble solid.

Scandium Nitrate ($\text{Sc}(\text{NO}_3)_3$)

The nitrate salt of scandium was central to Nilson's discovery process, as he utilized the fractional crystallization of rare earth nitrates to isolate scandium. It is a crystalline solid that is highly soluble in water.

Quantitative Data of Key Scandium Compounds

The following tables summarize the key physical and chemical properties of the foundational scandium compounds.

Table 1: Physical Properties of Key Scandium Compounds

Compound	Formula	Molar Mass (g/mol)	Appearance	Density (g/cm ³)	Melting Point (°C)	Boiling Point (°C)
Scandium Oxide	Sc_2O_3	137.91	White solid	3.86	2485	-
Scandium Chloride	ScCl_3	151.32	White crystalline solid	2.39	960	-
Scandium Fluoride	ScF_3	101.95	White crystalline solid	2.53	1552	1607
Scandium Sulfate	$\text{Sc}_2(\text{SO}_4)_3$	378.09	White hygroscopic crystals	-	Decomposes	-
Scandium Nitrate	$\text{Sc}(\text{NO}_3)_3$	230.97	Off-white crystals	-	Decomposes	-

Table 2: Solubility and Crystal Structure of Key Scandium Compounds

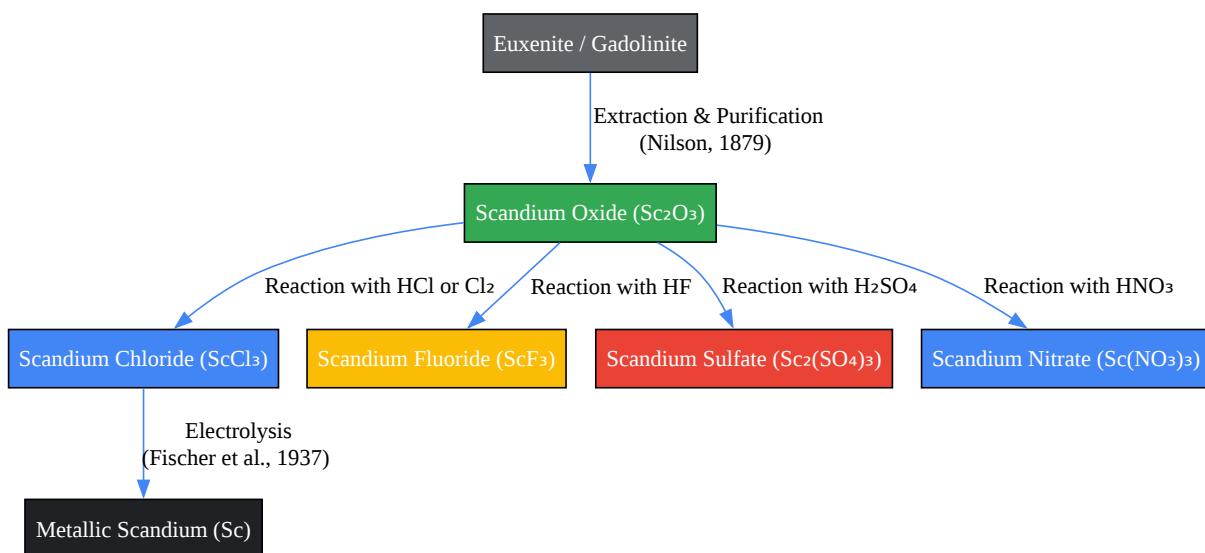
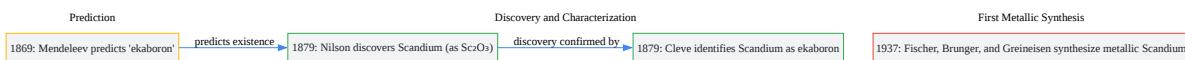
Compound	Solubility in Water	Crystal Structure
Scandium Oxide	Insoluble	Cubic
Scandium Chloride	Highly soluble	Layered Bi_3 motif
Scandium Fluoride	Insoluble	Cubic (Perovskite-like)
Scandium Sulfate	Soluble	-
Scandium Nitrate	Highly soluble	-

Experimental Protocols

Isolation of Scandium Oxide (Nilson, 1879)

While the full, detailed protocol from Lars Fredrik Nilson's 1879 paper is not readily available in modern English translations, historical accounts describe a meticulous and laborious process of fractional crystallization. The general steps were as follows:

- Extraction from Ores: Nilson started with the rare earth minerals euxenite and gadolinite.
- Initial Separation: He performed an initial separation of the rare earths, likely involving precipitation and dissolution steps to remove more common elements.
- Fractional Crystallization of Nitrates: The crucial step involved the repeated and systematic crystallization of the rare earth nitrates. This process, which historical sources refer to as a 13-step fractionation, took advantage of the slight differences in the solubilities of the nitrates of the different rare earth elements.^[4] By repeatedly dissolving and partially recrystallizing the nitrate salts, Nilson was able to gradually enrich the mother liquor with the nitrate of the new, lighter element.
- Precipitation and Calcination: Once a fraction was sufficiently enriched in scandium, the element was precipitated, likely as the oxalate or hydroxide.
- Formation of Scandium Oxide: The precipitate was then heated strongly (calcined) to decompose it to the stable oxide, Sc_2O_3 .



First Synthesis of Metallic Scandium (Fischer, Brünger, and Greineisen, 1937)

The first successful isolation of metallic scandium was achieved through the electrolysis of a molten salt mixture. The experimental setup and procedure can be summarized as follows:

- **Electrolyte Preparation:** A eutectic mixture of potassium chloride (KCl) and lithium chloride (LiCl) was prepared to serve as the molten salt electrolyte. This mixture has a lower melting point than the individual components, making the electrolysis feasible at a lower temperature. Anhydrous scandium chloride (ScCl_3) was then dissolved in this molten eutectic.
- **Electrolytic Cell:** A graphite crucible was used to contain the molten salt bath.
- **Electrodes:** The cathode was a tungsten wire, and the anode was also made of a suitable inert material.
- **Electrolysis Conditions:** The electrolysis was carried out at a high temperature, between 700 and 800 °C.
- **Deposition of Scandium:** During the electrolysis, scandium ions (Sc^{3+}) from the molten salt were reduced at the cathode, depositing metallic scandium.
- **Isolation and Purification:** After the electrolysis, the metallic scandium was isolated from the solidified salt mixture.

Visualizations

The following diagrams illustrate the historical timeline of the discovery of scandium and the relationships in the synthesis of its key compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Scandium - Wikipedia [en.wikipedia.org]

- 2. dokumen.pub [dokumen.pub]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Group 3 element - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Discovery and Early Chemistry of Scandium and its Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097413#discovery-and-history-of-scandium-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com